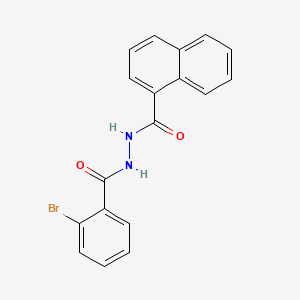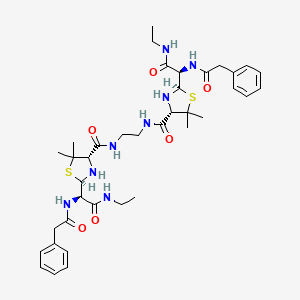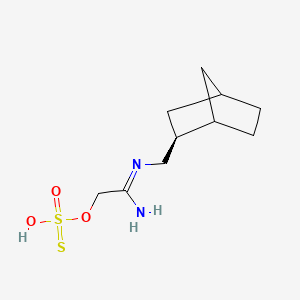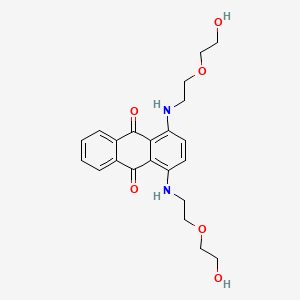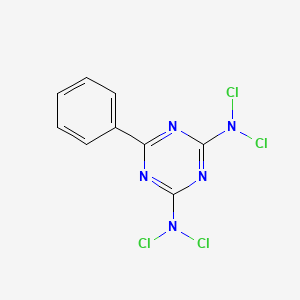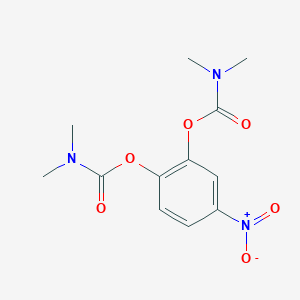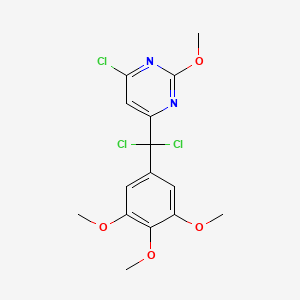
Pyrimidine, 4-chloro-6-(dichloro(3,4,5-trimethoxyphenyl)methyl)-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 4-chloro-6-(dichloro(3,4,5-trimethoxyphenyl)methyl)-2-methoxy- is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4-chloro-6-(dichloro(3,4,5-trimethoxyphenyl)methyl)-2-methoxy- typically involves multiple steps. One common method starts with the preparation of the 3,4,5-trimethoxybenzyl chloride, which is then reacted with a suitable pyrimidine derivative under controlled conditions. The reaction often requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine, 4-chloro-6-(dichloro(3,4,5-trimethoxyphenyl)methyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohol derivatives. Substitution reactions can lead to the formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 4-chloro-6-(dichloro(3,4,5-trimethoxyphenyl)methyl)-2-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Wirkmechanismus
The mechanism of action of Pyrimidine, 4-chloro-6-(dichloro(3,4,5-trimethoxyphenyl)methyl)-2-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential in disrupting key biological processes in diseased cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine, 4-chloro-6-(dichloromethyl)-2-methoxy-: Similar in structure but lacks the trimethoxyphenyl group.
Pyrimidine, 4-chloro-6-(dichloro(3,4-dimethoxyphenyl)methyl)-2-methoxy-: Similar but with fewer methoxy groups on the phenyl ring.
Uniqueness
The presence of the 3,4,5-trimethoxyphenyl group in Pyrimidine, 4-chloro-6-(dichloro(3,4,5-trimethoxyphenyl)methyl)-2-methoxy- imparts unique chemical properties, such as increased steric hindrance and electronic effects. These properties can influence its reactivity and interaction with biological targets, making it a compound of interest in various research fields.
Eigenschaften
CAS-Nummer |
143467-56-5 |
|---|---|
Molekularformel |
C15H15Cl3N2O4 |
Molekulargewicht |
393.6 g/mol |
IUPAC-Name |
4-chloro-6-[dichloro-(3,4,5-trimethoxyphenyl)methyl]-2-methoxypyrimidine |
InChI |
InChI=1S/C15H15Cl3N2O4/c1-21-9-5-8(6-10(22-2)13(9)23-3)15(17,18)11-7-12(16)20-14(19-11)24-4/h5-7H,1-4H3 |
InChI-Schlüssel |
SQLGSBCZTXPIHO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2=CC(=NC(=N2)OC)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


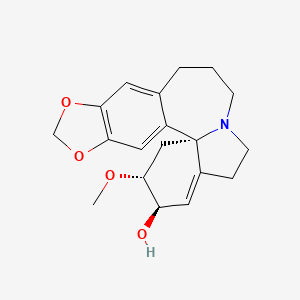
![1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol](/img/structure/B12795843.png)

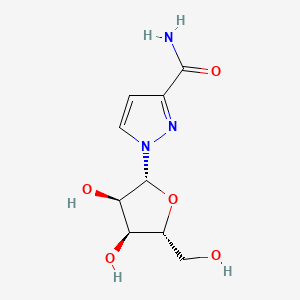
![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)

